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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sceptrin is a fascinating and complex dimeric pyrrole-imidazole alkaloid first isolated from the

marine sponge Agelas sceptrum. Its unique chemical structure, coupled with a range of

interesting biological activities, has made it a compelling target for synthetic chemists and

pharmacologists alike. This technical guide provides an in-depth exploration of the chemical

structure and stereochemistry of Sceptrin, offering valuable insights for researchers engaged

in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure
Sceptrin possesses a distinctive C2-symmetric core built upon a central cyclobutane ring. This

core is flanked by two identical units, each comprising a 2-aminoimidazole moiety and a 4-

bromopyrrole-2-carboxamide group. The molecular formula of Sceptrin is C₂₂H₂₄Br₂N₁₀O₂.

The IUPAC name for Sceptrin is N,N'-( (1R,2S,3R,4S)-2,3-bis(2-amino-1H-imidazol-5-

yl)cyclobutane-1,4-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide).

Table 1: Physicochemical Properties of Sceptrin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1680891?utm_src=pdf-interest
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/product/b1680891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₂H₂₄Br₂N₁₀O₂

Molecular Weight 620.3 g/mol

Appearance Amorphous solid

Solubility Soluble in methanol and DMSO

Stereochemistry and Absolute Configuration
The stereochemistry of Sceptrin is a critical aspect of its chemical identity and biological

activity. The central cyclobutane ring contains four stereocenters, leading to a number of

possible stereoisomers. The relative stereochemistry of the substituents on the cyclobutane

ring is trans,trans,trans.

Initially, the absolute configuration of natural Sceptrin was misassigned. Through extensive

synthetic efforts and detailed spectroscopic analysis, the correct absolute configuration was

later established as (1R,2S,3R,4S). This revision was a significant milestone in the study of this

natural product, highlighting the challenges in assigning the absolute stereochemistry of

complex molecules.

Spectroscopic Data
The structure of Sceptrin was elucidated and confirmed through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Sceptrin (in DMSO-d₆)
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Position ¹³C NMR (δ, ppm)
¹H NMR (δ, ppm,
multiplicity, J in Hz)

Cyclobutane Ring

C1/C4 45.2 3.15 (m)

C2/C3 48.7 4.20 (m)

Methylene Linker

-CH₂- 40.5 3.40 (m)

2-Aminoimidazole Ring

C4' 118.9 6.80 (s)

C5' 125.4

C2' 157.1

4-Bromopyrrole-2-carboxamide

C2'' 160.5

C3'' 110.1 6.95 (d, J=1.8)

C4'' 98.8

C5'' 122.3 7.10 (d, J=1.8)

NH (amide) 8.50 (t, J=5.5)

NH (pyrrole) 12.10 (s)

NH₂ (imidazole) 6.50 (s)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions. The data presented here are representative values.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

molecular formula of Sceptrin. The presence of two bromine atoms results in a characteristic

isotopic pattern in the mass spectrum.
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Experimental Protocols
The determination of the complex structure of Sceptrin relies on rigorous experimental

procedures. Below are detailed methodologies for the key analytical techniques employed.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

arrangement of atoms in a crystalline solid.

Methodology:

Crystal Growth: High-quality single crystals of Sceptrin or a suitable derivative are grown.

This is typically achieved by slow evaporation of a solvent from a saturated solution of the

compound. Common solvent systems include methanol, ethanol, or mixtures with other

organic solvents.

Data Collection: A selected crystal is mounted on a goniometer and placed in a

monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on

a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K),

to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods. The initial model is refined using least-squares methods to best fit the

experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and spatial

arrangement of atoms in a molecule.

Methodology:

Sample Preparation: A small amount of purified Sceptrin (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
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¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine

the chemical shifts, integration, and coupling constants of the protons.

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, usually proton-

decoupled, is acquired to identify the chemical shifts of the carbon atoms.

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to

establish connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

two or three bonds apart.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is crucial for determining stereochemistry.

Data Analysis: The NMR spectra are processed and analyzed to assign all proton and

carbon signals and to deduce the complete chemical structure and relative stereochemistry

of the molecule.

Biological Activity and Signaling Pathway
Sceptrin has been shown to exhibit a range of biological activities, including antimicrobial and

cytotoxic effects. A key molecular target of Sceptrin is the bacterial protein MreB, a homolog of

eukaryotic actin.[1][2][3] This interaction disrupts the bacterial cytoskeleton, leading to defects

in cell shape maintenance and division.

In eukaryotic cells, Sceptrin has been found to inhibit cell motility, suggesting an interaction

with the actin cytoskeleton.[4][5][6] The proposed mechanism involves the binding of Sceptrin
to actin, which in turn affects the dynamics of the actin cytoskeleton, a critical component of cell

migration.
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Caption: Proposed mechanism of Sceptrin's action.

Experimental Workflow for Structure Elucidation
The determination of Sceptrin's structure is a multi-step process that integrates various

analytical techniques.
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Caption: Workflow for Sceptrin's structure elucidation.

Conclusion
Sceptrin stands as a testament to the intricate and diverse chemical scaffolds produced by

marine organisms. Its challenging synthesis and the revision of its absolute stereochemistry

have provided valuable lessons for the natural product and synthetic chemistry communities.
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The elucidation of its biological targets, such as MreB and actin, opens up new avenues for the

development of novel therapeutic agents. This guide provides a comprehensive overview of the

chemical and stereochemical features of Sceptrin, serving as a foundational resource for

researchers aiming to further explore its chemical and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol. |
Semantic Scholar [semanticscholar.org]

2. Xenobe Research Institute [xenobe.org]

3. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Sceptrin: A Deep Dive into its Chemical Architecture
and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680891#chemical-structure-and-stereochemistry-of-
sceptrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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